molecular formula C13H13NO2S B187695 N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 5345-10-8

N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide

Cat. No. B187695
CAS RN: 5345-10-8
M. Wt: 247.31 g/mol
InChI Key: IQZQDGIWGKOBJY-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide, also known as MTC, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the family of thiophene derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.

Biochemical And Physiological Effects

N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells. In animal models, N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been shown to reduce the growth of tumors and improve glucose tolerance.

Advantages And Limitations For Lab Experiments

N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide. One area of research could focus on elucidating the mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research could focus on developing more soluble forms of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide that could be used in a wider range of experiments. Additionally, future studies could explore the potential of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves the reaction of 4-methoxybenzyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide in high yield and purity.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential in the treatment of cancer, neurodegenerative diseases, and diabetes. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been studied extensively in vitro and in vivo, and its potential therapeutic effects have been demonstrated in animal models.

properties

CAS RN

5345-10-8

Product Name

N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H13NO2S/c1-16-11-6-4-10(5-7-11)9-14-13(15)12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15)

InChI Key

IQZQDGIWGKOBJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CS2

Origin of Product

United States

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